Ethyl 4-(methylnitrosoamino)benzoate
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Overview
Description
Ethyl 4-(methylnitrosoamino)benzoate is an organic compound that belongs to the class of nitrosoamines It is characterized by the presence of a nitroso group (-NO) attached to an amino group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(methylnitrosoamino)benzoate typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate, followed by reduction to ethyl 4-aminobenzoate. The final step involves the nitrosation of the amino group to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(methylnitrosoamino)benzoate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ethyl 4-nitrobenzoate.
Reduction: Formation of ethyl 4-aminobenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(methylnitrosoamino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a local anesthetic and in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(methylnitrosoamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, affecting their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the nitroso group.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of a nitroso group.
Methyl 4-(methylnitrosoamino)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
208176-48-1 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 4-[methyl(nitroso)amino]benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(13)8-4-6-9(7-5-8)12(2)11-14/h4-7H,3H2,1-2H3 |
InChI Key |
AMNRBEHZXHVEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C)N=O |
Origin of Product |
United States |
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